N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide is a compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide typically involves the formation of the oxazolidinone ring followed by the introduction of the cyclopropyl and prop-2-enamide groups. One common method involves the reaction of a glycidyl carbamate with a suitable amine to form the oxazolidinone ring. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the prop-2-enamide moiety can be added through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. The Goldberg coupling reaction, which involves the coupling of aryl halides with oxazolidinones, is one such method that can be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidinone structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antimicrobial activity.
Tedizolid: A newer oxazolidinone with improved efficacy and safety profile.
Contezolid: An oxazolidinone derivative currently in clinical trials for its antibacterial properties.
Uniqueness
N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the cyclopropyl group and the prop-2-enamide moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-9(13)11-5-8-6-12(7-3-4-7)10(14)15-8/h2,7-8H,1,3-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQHRIMIWQGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CN(C(=O)O1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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